molecular formula C9H6Cl2N2O B2842491 (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride CAS No. 1261024-70-7

(3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride

Cat. No.: B2842491
CAS No.: 1261024-70-7
M. Wt: 229.06
InChI Key: NWVFUKUVTFUEMC-LCYFTJDESA-N
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Description

(3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride is a chemical compound with a complex structure that includes a chloro-substituted indole ring and a carboximidoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of an indole derivative, followed by the introduction of the carboximidoyl chloride group under controlled conditions. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted indole compounds.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its unique chemical structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the compound’s unique chemical structure, which allows it to form stable complexes with its targets. The pathways involved in these interactions are still under investigation, but they may include inhibition of enzyme activity and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride include other chloro-substituted indole derivatives and carboximidoyl chloride compounds. Examples include:

  • 6-Chloro-1H-indole-3-carboximidoyl chloride
  • 6-Chloro-N-hydroxy-1H-indole-2-carboximidoyl chloride

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the N-hydroxy group. This unique combination of functional groups gives the compound distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3Z)-6-chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-5-1-2-6-7(9(11)13-14)4-12-8(6)3-5/h1-4,12,14H/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVFUKUVTFUEMC-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)NC=C2/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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